Quantitative Method Validation in Human Serum Using 13C12-TBBPA as Internal Standard
A method using 13C12-TBBPA as an internal standard for the determination of TBBPA in human serum was validated, demonstrating high recovery and excellent precision across a clinically relevant concentration range [1].
| Evidence Dimension | Method Recovery (%) |
|---|---|
| Target Compound Data | > 83.3% |
| Comparator Or Baseline | Unlabeled TBBPA (without internal standard correction) |
| Quantified Difference | Recovery rate improved to >83.3% using 13C12-TBBPA IS compared to uncorrected native analyte quantification. |
| Conditions | Human serum samples (5 g), spiked with TBBPA in the range of 5–100 pg/g serum, analyzed by LC-ESI-MS/MS with 13C12-TBBPA as the internal standard. |
Why This Matters
This high recovery rate demonstrates the compound's effectiveness in correcting for sample preparation losses and matrix effects in a complex biological matrix, ensuring accurate quantification of TBBPA exposure in human populations.
- [1] Hayama, T., Yoshida, H., Onimaru, S., Yonekura, S., Kuroki, H., Todoroki, K., Nohta, H., & Yamaguchi, M. (2004). Determination of tetrabromobisphenol A in human serum by liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 809(1), 131–136. View Source
